molecular formula C7H6N4O B2821421 (NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine CAS No. 2387462-21-5

(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine

Cat. No.: B2821421
CAS No.: 2387462-21-5
M. Wt: 162.152
InChI Key: LJZKBKWYXNLIPT-BJMVGYQFSA-N
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Description

(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine typically involves the condensation of imidazo[1,2-a]pyrimidin-3-amine with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography may be used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The imine group can be oxidized to form a nitrile or amide.

  • Reduction: : The imine group can be reduced to form an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the imine or nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitriles, amides, and other oxidized derivatives.

  • Reduction: : Amines and other reduced derivatives.

  • Substitution: : Substituted imidazo[1,2-a]pyrimidines and related compounds.

Scientific Research Applications

(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine: has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules[_{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Biology: : Investigated for its potential biological activity, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes[_{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a ....

Mechanism of Action

The mechanism by which (NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine: can be compared with other Schiff bases and imidazo[1,2-a]pyrimidines. Some similar compounds include:

  • (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

  • (E)-N-(pyridin-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of This compound

Properties

IUPAC Name

(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-10-5-6-4-9-7-8-2-1-3-11(6)7/h1-5,12H/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZKBKWYXNLIPT-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=CN=C2N=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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